N-{[2-Oxo-3-(pyrimidin-2-yl)-1,3-oxazolidin-5-yl]methyl}acetamide is a heterocyclic compound that incorporates both pyrimidine and oxazolidinone structural motifs. Its unique chemical structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and chemical biology. The compound is known by its CAS number 824933-24-6 and has garnered attention for its possible applications in drug development and therapeutic interventions.
N-{[2-Oxo-3-(pyrimidin-2-yl)-1,3-oxazolidin-5-yl]methyl}acetamide belongs to the class of oxazolidinone derivatives, which are characterized by their five-membered ring structures containing nitrogen and oxygen atoms. This classification highlights its potential as an antibiotic or antiviral agent, similar to other compounds in the oxazolidinone family.
The synthesis of N-{[2-Oxo-3-(pyrimidin-2-yl)-1,3-oxazolidin-5-yl]methyl}acetamide typically involves several steps:
The synthesis may require optimization for reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. While detailed industrial production methods are not extensively documented, laboratory methods can be scaled up with appropriate modifications to ensure cost-effectiveness and environmental sustainability.
The molecular structure of N-{[2-Oxo-3-(pyrimidin-2-yl)-1,3-oxazolidin-5-yl]methyl}acetamide can be represented by the following data:
Property | Value |
---|---|
CAS Number | 824933-24-6 |
Molecular Formula | C10H12N4O3 |
Molecular Weight | 236.23 g/mol |
IUPAC Name | N-{[2-Oxo-3-(pyrimidin-2-yl)-1,3-oxazolidin-5-yl]methyl}acetamide |
InChI Key | FTAWDRCNUDBOCS-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)NCC1CN(C(=O)O1)C2=NC=CC=N2 |
The InChI representation provides insight into the connectivity of atoms within the molecule, while the SMILES notation offers a linear representation suitable for computational analysis.
N-{[2-Oxo-3-(pyrimidin-2-yl)-1,3-oxazolidin-5-yl]methyl}acetamide can undergo several types of chemical reactions:
For these reactions, common reagents include:
The mechanism of action for N-{[2-Oxo-3-(pyrimidin-2-yl)-1,3-oxazolidin-5-yl]methyl}acetamide involves interactions with specific biological targets. Notably, it has been shown to inhibit collagen type I alpha 1 (COL1A1) protein expression, which plays a critical role in fibrosis processes. This inhibition suggests potential therapeutic applications in fibrotic diseases and tissue repair mechanisms.
The compound exhibits characteristics typical of heterocyclic compounds, including:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Stability | Stable under ambient conditions but sensitive to strong oxidizing agents |
These properties are essential for understanding the compound's behavior under various conditions and its potential applications in drug formulation.
N-{[2-Oxo-3-(pyrimidin-2-yl)-1,3-oxazolidin-5-yl]methyl}acetamide has several potential applications:
The convergent synthesis typically proceeds via sequential construction of the oxazolidinone and pyrimidine moieties followed by coupling. A representative six-step route begins with (R)-N-benzyl-2-aminoethanol, which undergoes N-protection (Cbz) and cyclization with triphosgene to form the oxazolidinone core [4]. Concurrently, 2-chloropyrimidine is functionalized at the C4 position via nucleophilic aromatic substitution (SNAr) using morpholine or piperazine derivatives under mild conditions (DMF, 60°C), achieving >85% yields [6]. The pivotal coupling employs a Mitsunobu reaction between the C5-hydroxymethyl oxazolidinone and 4-(morpholino)pyrimidin-2-amine, requiring activation with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) in THF at 0°C→rt [7]. Final deprotection (Pd/C, H2) and acetylation (acetic anhydride, pyridine) afford the target compound. Critical challenges include epimerization at C5 during coupling and purification of polar intermediates, with overall yields typically ≤22% [4] [8].
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | Function | Typical Yield | Purification Method |
---|---|---|---|
(R)-5-(hydroxymethyl)oxazolidin-2-one | Oxazolidinone core precursor | 68% | Silica chromatography |
4-(morpholino)pyrimidin-2-amine | Pyrimidine coupling partner | 89% | Recrystallization |
Mitsunobu-coupled intermediate | Oxazolidinone-pyrimidine conjugate | 54% | Flash chromatography |
N-deprotected amine | Acetamide precursor | 95% | Extraction |
Enantioselective construction of the oxazolidinone’s C5 stereocenter leverages chiral catalysts or auxiliaries. Jacobsen hydrolytic kinetic resolution (HKR) of racemic epichlorohydrin using (salen)Co(III) catalysts achieves >99% ee for (R)-epichlorohydrin, which is then condensed with carbamate-protected 2-aminoethanol under basic conditions (K2CO3, DMF, 80°C) [4]. Alternatively, enantioselective aldol reactions catalyzed by proline-derived organocatalysts between glyoxylates and formaldehyde generate α-hydroxy-β-amino esters, which undergo cyclodehydration (Ph3P, CBr4) to oxazolidinones with 90–95% ee [6]. For industrial-scale production, enzymatic desymmetrization of meso-glycerol derivatives using lipases (e.g., CAL-B) provides chiral glycerol equivalents that are converted to oxazolidinones via carbamate formation and Mitsunobu cyclization, reducing metal catalyst residues [8].
The electron-deficient pyrimidine ring enables sequential substitutions controlled by reaction kinetics. C4 halogen undergoes preferential displacement by nitrogen nucleophiles due to lower activation energy versus C2/C6 positions. Systematic studies reveal morpholine reacts 15× faster at C4 than C2 in 2,4-dichloropyrimidine (krel = 15:1, 50°C, DIPEA) [6]. Subsequent C2 amination requires harsher conditions: ammonia in sealed tube (120°C, 18h) or Pd-catalyzed amination (Pd2(dba)3, Xantphos, 100°C) to install the amino group for oxazolidinone coupling. For unsymmetrical diamines like 1-Boc-piperazine, microwave irradiation (150°C, 30 min) in n-butanol suppresses bis-addition, achieving 92% mono-substitution yield [6]. Direct C-H functionalization remains challenging, though recent advances show Pd(OAc)2/phenanthroline systems enable C5 arylation after N1 protection.
Table 2: Regioselective Pyrimidine Substitution Patterns
Starting Material | Reagent/Conditions | Product Regiochemistry | Yield | Reference |
---|---|---|---|---|
2,4-dichloropyrimidine | Morpholine (1.0 eq), DIPEA, 50°C, 2h | C4-morpholino derivative | 95% | [6] |
4-morpholino-2-chloropyrimidine | NH3 (aq.), EtOH, 120°C, 18h | C2-amino derivative | 78% | [6] |
2,4,6-trichloropyrimidine | 1-Boc-piperazine, n-BuOH, μW 150°C, 0.5h | C4-piperazinyl derivative | 92% | [6] |
The C5-aminomethyl group necessitates orthogonal protection during pyrimidine coupling. Three dominant strategies exist:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7